![molecular formula C22H42O3 B583202 rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone CAS No. 1795791-38-6](/img/no-structure.png)
rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone, also known as 4-Hydroxy-2-hexyl-1-cyclopentanone (HHC) is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a chiral molecule that is commonly used in the field of organic chemistry due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of HHC is not fully understood, but it is believed to involve its interaction with various enzymes and receptors in the body. HHC has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
HHC has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and receptors in the body. HHC has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HHC in lab experiments is its unique structure and properties, which make it a useful tool for studying various chemical reactions and processes. However, one limitation of using HHC in lab experiments is its relatively high cost and limited availability.
Zukünftige Richtungen
There are a number of potential future directions for research involving HHC, including further studies on its potential therapeutic effects, the development of new materials based on its structure and properties, and the synthesis of new analogs and derivatives for use in various scientific research applications. Additionally, further studies are needed to fully understand the mechanism of action of HHC and its potential interactions with various enzymes and receptors in the body.
Synthesemethoden
The synthesis of HHC can be achieved through a multi-step process that involves the use of various reagents and catalysts. One common method for synthesizing HHC involves the reaction of a cyclic ketone with an aldehyde in the presence of a Lewis acid catalyst. This reaction results in the formation of an oxetanone ring, which is a key structural feature of HHC.
Wissenschaftliche Forschungsanwendungen
HHC has been studied for its potential use in various scientific research applications, including as a chiral reagent in organic chemistry, as a flavoring agent in the food industry, and as a potential therapeutic agent in medicine. HHC has also been studied for its potential use in the development of new materials, such as polymers and surfactants.
Eigenschaften
CAS-Nummer |
1795791-38-6 |
---|---|
Produktname |
rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone |
Molekularformel |
C22H42O3 |
Molekulargewicht |
354.575 |
IUPAC-Name |
(3R,4S)-3-hexyl-4-(2-hydroxytridecyl)oxetan-2-one |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19?,20-,21+/m1/s1 |
InChI-Schlüssel |
RSOUWOFYULUWNE-JUODMZLFSA-N |
SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O |
Synonyme |
cis-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.